Acetamide, N-(4-bromophenyl)-2,2,2-trichloro-
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Overview
Description
N-(4-bromophenyl)-2,2,2-trichloroacetamide is an organic compound that features a bromine atom attached to a phenyl ring and a trichloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,2,2-trichloroacetamide typically involves the reaction of 4-bromoaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of N-(4-bromophenyl)-2,2,2-trichloroacetamide follows similar synthetic routes but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure efficient mixing and temperature control, as well as the use of automated systems to handle the reagents and products safely.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The trichloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products are the substituted phenyl derivatives.
Hydrolysis: The major products are 4-bromoaniline and trichloroacetic acid.
Scientific Research Applications
N-(4-bromophenyl)-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The bromine atom and the trichloroacetamide group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: This compound is structurally similar but lacks the trichloroacetamide group.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring instead of the trichloroacetamide group.
Uniqueness
N-(4-bromophenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30403-31-7 |
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Molecular Formula |
C8H5BrCl3NO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C8H5BrCl3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
InChI Key |
UGJPWLNLVKYGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
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